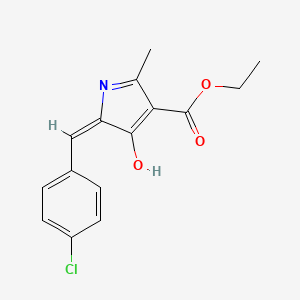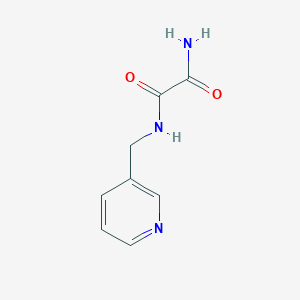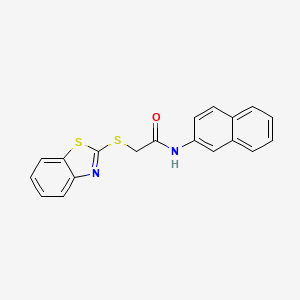![molecular formula C28H28ClNO2 B11646286 (2E)-1-[4-(4-chlorophenyl)-2,2,4-trimethyl-3,4-dihydroquinolin-1(2H)-yl]-3-(4-methoxyphenyl)prop-2-en-1-one](/img/structure/B11646286.png)
(2E)-1-[4-(4-chlorophenyl)-2,2,4-trimethyl-3,4-dihydroquinolin-1(2H)-yl]-3-(4-methoxyphenyl)prop-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El compuesto (2E)-1-[4-(4-clorofenil)-2,2,4-trimetil-3,4-dihidroquinolin-1(2H)-il]-3-(4-metoxifenil)prop-2-en-1-ona es una molécula orgánica compleja que presenta una estructura central de quinolina. Este compuesto se caracteriza por la presencia de un grupo clorofenilo, un grupo metoxifenilo y una porción prop-2-en-1-ona.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de (2E)-1-[4-(4-clorofenil)-2,2,4-trimetil-3,4-dihidroquinolin-1(2H)-il]-3-(4-metoxifenil)prop-2-en-1-ona generalmente implica reacciones orgánicas de varios pasos. Una ruta sintética común incluye los siguientes pasos:
Formación del núcleo de quinolina: El núcleo de quinolina se puede sintetizar a través de una síntesis de Friedländer, que implica la condensación de derivados de anilina con cetonas.
Introducción del grupo clorofenilo: El grupo clorofenilo se puede introducir mediante una reacción de sustitución aromática nucleófila.
Formación de la porción prop-2-en-1-ona: Esto se puede lograr a través de una reacción de condensación aldólica entre un aldehído y una cetona adecuados.
Reacción de acoplamiento final: El paso final implica acoplar el núcleo de quinolina con el grupo metoxifenilo a través de una reacción de Heck o una reacción de acoplamiento cruzada similar.
Métodos de producción industrial
La producción industrial de este compuesto puede implicar rutas sintéticas similares, pero optimizadas para la producción a gran escala. Esto incluye el uso de reactores de flujo continuo, la detección de alto rendimiento para condiciones de reacción óptimas y el uso de catalizadores para aumentar el rendimiento y reducir los tiempos de reacción.
Análisis De Reacciones Químicas
Tipos de reacciones
(2E)-1-[4-(4-clorofenil)-2,2,4-trimetil-3,4-dihidroquinolin-1(2H)-il]-3-(4-metoxifenil)prop-2-en-1-ona: se somete a varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para formar derivados de óxido de quinolina N.
Reducción: Las reacciones de reducción pueden convertir la porción prop-2-en-1-ona en una cetona saturada.
Sustitución: El grupo clorofenilo puede sufrir reacciones de sustitución nucleófila para introducir otros grupos funcionales.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y ácido m-cloroperbenzoico.
Reducción: Se utilizan agentes reductores como borohidruro de sodio o hidruro de litio y aluminio.
Sustitución: Se pueden utilizar nucleófilos como aminas o tioles en condiciones básicas.
Productos principales
Oxidación: Derivados de óxido de quinolina N.
Reducción: Derivados de cetona saturada.
Sustitución: Varios derivados de quinolina sustituidos dependiendo del nucleófilo utilizado.
Aplicaciones Científicas De Investigación
(2E)-1-[4-(4-clorofenil)-2,2,4-trimetil-3,4-dihidroquinolin-1(2H)-il]-3-(4-metoxifenil)prop-2-en-1-ona: tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas orgánicas más complejas.
Biología: Investigado por su potencial como compuesto bioactivo con propiedades antimicrobianas o anticancerígenas.
Medicina: Explorado por sus posibles efectos terapéuticos en el tratamiento de diversas enfermedades.
Industria: Utilizado en el desarrollo de nuevos materiales con propiedades químicas específicas.
Mecanismo De Acción
El mecanismo de acción de (2E)-1-[4-(4-clorofenil)-2,2,4-trimetil-3,4-dihidroquinolin-1(2H)-il]-3-(4-metoxifenil)prop-2-en-1-ona implica su interacción con dianas moleculares específicas. El compuesto puede unirse a enzimas o receptores, alterando su actividad y provocando diversos efectos biológicos. Las vías exactas y las dianas moleculares dependen de la aplicación específica y el contexto en el que se utiliza el compuesto.
Comparación Con Compuestos Similares
Compuestos similares
Acetoacetato de etilo: Un compuesto más simple utilizado en síntesis orgánica.
Solución de lactato de Ringer: Una mezcla utilizada en aplicaciones médicas, aunque no es estructuralmente similar, sirve como comparación en términos de diversidad de aplicaciones.
Singularidad
(2E)-1-[4-(4-clorofenil)-2,2,4-trimetil-3,4-dihidroquinolin-1(2H)-il]-3-(4-metoxifenil)prop-2-en-1-ona: es único debido a su estructura compleja, que permite una amplia gama de modificaciones químicas y aplicaciones.
Propiedades
Fórmula molecular |
C28H28ClNO2 |
|---|---|
Peso molecular |
446.0 g/mol |
Nombre IUPAC |
(E)-1-[4-(4-chlorophenyl)-2,2,4-trimethyl-3H-quinolin-1-yl]-3-(4-methoxyphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C28H28ClNO2/c1-27(2)19-28(3,21-12-14-22(29)15-13-21)24-7-5-6-8-25(24)30(27)26(31)18-11-20-9-16-23(32-4)17-10-20/h5-18H,19H2,1-4H3/b18-11+ |
Clave InChI |
VAWZYEBCDGJDBN-WOJGMQOQSA-N |
SMILES isomérico |
CC1(CC(C2=CC=CC=C2N1C(=O)/C=C/C3=CC=C(C=C3)OC)(C)C4=CC=C(C=C4)Cl)C |
SMILES canónico |
CC1(CC(C2=CC=CC=C2N1C(=O)C=CC3=CC=C(C=C3)OC)(C)C4=CC=C(C=C4)Cl)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[3-(dibutylamino)-2-hydroxypropyl]-N-(4-methoxyphenyl)-4-methylbenzenesulfonamide](/img/structure/B11646205.png)


![Ethyl (2Z)-7-methyl-2-{[2-(morpholin-4-YL)-5-nitrophenyl]methylidene}-3-oxo-5-(thiophen-2-YL)-2H,3H,5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B11646218.png)
![Ethyl 4-[(3,4-dimethylphenyl)amino]quinoline-3-carboxylate](/img/structure/B11646220.png)
![3-[(5Z)-5-(1,3-benzodioxol-5-ylmethylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(3-methoxyphenyl)propanamide](/img/structure/B11646221.png)


![N,2-dimethyl-5-{4-[(4-sulfamoylphenyl)amino]phthalazin-1-yl}benzenesulfonamide](/img/structure/B11646237.png)

![(5E)-5-{[5-(2-methyl-4-nitrophenyl)furan-2-yl]methylidene}-1-(3-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11646248.png)
![2-[4-(4-tert-butylphenyl)-3H-1,5-benzodiazepin-2-yl]-5-methylphenol](/img/structure/B11646254.png)
![4-tert-butyl-N-[4-(1-ethyl-1H-benzimidazol-2-yl)-1,2,5-oxadiazol-3-yl]benzamide](/img/structure/B11646266.png)
![N-(3,4-dimethyl-1,2-oxazol-5-yl)-4-{[(1E)-3-(4-ethoxyphenyl)-3-oxoprop-1-en-1-yl]amino}benzenesulfonamide](/img/structure/B11646267.png)
